3-Hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
thiazolylthienylpyrrolone , is a heterocyclic molecule with an intriguing structure. Let’s break it down:
3-Hydroxy: Indicates the presence of a hydroxyl group (OH) at position 3.
5-(4-nitrophenyl): Refers to a nitrophenyl group attached at position 5.
1-(1,3-thiazol-2-YL): Describes a thiazole ring fused to the pyrrolone core at position 1.
4-(2-thienylcarbonyl): Indicates a thienylcarbonyl group at position 4.
1,5-dihydro-2H-pyrrol-2-one: The core structure, a dihydro-2H-pyrrol-2-one, is a five-membered ring with a carbonyl group.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions and condensations. One common approach involves the reaction of a thiazole derivative with a thienylcarbonyl compound, followed by cyclization to form the pyrrolone ring.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxyl group at position 3 can undergo oxidation.
Reduction: Reduction of the nitrophenyl group is feasible.
Substitution: Thiazole and thienylcarbonyl groups are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: 3-keto derivative.
- Reduction: Aminophenyl derivative.
- Substitution: Various substituted products.
Scientific Research Applications
Chemistry::
- Building block for novel heterocyclic compounds.
- Ligand design for coordination chemistry.
- Potential bioactive properties due to its unique structure.
- Antimicrobial studies.
- Investigation of enzyme inhibition.
- Limited industrial applications, but potential as a starting material.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Thiazolylthienylpyrrolone shares structural features with other pyrrolones, thiazoles, and nitrophenyl-containing compounds.
Uniqueness: Its combination of thiazole, thienylcarbonyl, and nitrophenyl moieties sets it apart.
Properties
Molecular Formula |
C18H11N3O5S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H11N3O5S2/c22-15(12-2-1-8-27-12)13-14(10-3-5-11(6-4-10)21(25)26)20(17(24)16(13)23)18-19-7-9-28-18/h1-9,14,23H |
InChI Key |
REVHTHIWLKFFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC=CS4)O |
Origin of Product |
United States |
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